7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one
Overview
Description
7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 651670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antitumor Activities
- The compound has been explored for its antiviral properties. Gupta et al. (1989) synthesized derivatives related to nucleoside antibiotics and tested them for activity against human cytomegalovirus and herpes simplex virus, finding specific activity in thioamide derivatives Gupta et al. (1989).
- Swayze et al. (1992) also investigated derivatives for their antiproliferative and antiviral properties, contributing to the understanding of its potential as a therapeutic agent Swayze et al. (1992).
Synthesis and Chemical Modification
- Leonard et al. (2009) studied the glycosylation of pyrrolo[2,3-d] pyrimidines, providing insights into chemical modifications of the compound Leonard et al. (2009).
- Tolkunov et al. (2013) synthesized derivatives and analyzed their chemical structure, expanding the knowledge on the manipulation and potential applications of this compound Tolkunov et al. (2013).
Inhibition of Biological Processes
- Rosowsky et al. (1997) synthesized derivatives as inhibitors of dihydrofolate reductase in various organisms, indicating its potential in disrupting specific biological pathways Rosowsky et al. (1997).
- Wang et al. (2013) explored the compound’s role in targeting tumor cells, focusing on its selective uptake and inhibition of purine biosynthesis, important for cancer research Wang et al. (2013).
Crystal and Molecular Structure Analysis
- Ziaulla et al. (2012) performed X-ray characterization of a related compound, providing valuable data on its crystal and molecular structure Ziaulla et al. (2012).
properties
IUPAC Name |
5-bromo-6-hydroxy-8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10-pentaen-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-7-4-3-6-9-12(19-11(6)10(7)17)15-8-2-1-5-16(8)13(9)18/h3-4,17H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYQCZDTDWCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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